3-(Trifluoromethyl)thietan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6F3NS |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
3-(trifluoromethyl)thietan-3-amine |
InChI |
InChI=1S/C4H6F3NS/c5-4(6,7)3(8)1-9-2-3/h1-2,8H2 |
InChI Key |
LWNGXJZFAGQCJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(C(F)(F)F)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Trifluoromethyl Thietan 3 Amine
Reactivity of the Amine Functionality
The primary amine group in 3-(Trifluoromethyl)thietan-3-amine is the main center for nucleophilic reactions. However, its reactivity is significantly modulated by the adjacent trifluoromethyl (CF₃) group, which exerts a powerful electron-withdrawing inductive effect. This electronic influence decreases the nucleophilicity of the amine compared to non-fluorinated alkylamines, a factor that must be considered in its transformation pathways.
Amide Couplings: The formation of an amide bond via reaction with a carboxylic acid or its derivative is a fundamental transformation for primary amines. For this compound, this reaction is feasible but requires consideration of the amine's reduced reactivity. The strong electron-withdrawing nature and steric bulk of the trifluoromethyl group can lower the reaction rate compared to standard amines. beilstein-journals.org Consequently, achieving efficient amide coupling often necessitates the use of potent coupling agents or the in-situ activation of the carboxylic acid partner (e.g., as an acyl chloride or acid anhydride) to overcome the amine's diminished nucleophilicity. beilstein-journals.orgresearchgate.net Specialized strategies, such as the generation of a more reactive silver-amine intermediate, have been developed to facilitate the acylation of other challenging N-CF₃ amines and could be applicable here. beilstein-journals.org
Reductive Aminations: Reductive amination offers a robust method for elaborating the primary amine of this compound into secondary or tertiary amines. This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ by a hydride reducing agent. researchgate.netrsc.org Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they can selectively reduce the imine in the presence of the starting carbonyl compound. rsc.org This reaction provides a direct and controlled pathway to introduce a wide variety of alkyl or aryl-alkyl substituents onto the nitrogen atom, avoiding the over-alkylation issues often seen with direct alkylation methods. rsc.org The utility of this approach has been demonstrated for other trifluoromethyl-containing amines in the synthesis of complex molecules. wikipedia.org
SNAr Reactions: The amine group of this compound can act as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with electron-deficient fluoroarenes. nih.govnih.gov In an SNAr reaction, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Contrary to intuition from Sₙ2 reactions, fluorine is an excellent leaving group in this context because its high electronegativity strongly stabilizes this intermediate, thereby lowering the activation energy and accelerating the initial attack. stackexchange.com Therefore, this compound can effectively displace a fluoride (B91410) ion from an activated aromatic ring (e.g., one bearing nitro or cyano groups) to form a new carbon-nitrogen bond. nih.gov
The stability of molecules containing an N-CF₃ moiety can be sensitive to pH. Studies on analogous N-trifluoromethyl compounds provide insight into the expected stability profile of this compound. Generally, these structures exhibit good stability in acidic to neutral aqueous environments. However, they are prone to degradation under basic conditions. Current time information in Durgapur, IN. This instability in basic media is attributed to the increased susceptibility of the molecule to elimination or hydrolysis pathways when the amine is deprotonated. Conversely, high stability is often observed in saline solutions. Current time information in Durgapur, IN.
| Condition | Expected Stability | Rationale/Reference |
|---|---|---|
| Acidic (pH < 7) | High | Protonation of the amine protects it from degradation pathways. Analogous compounds show >90% recovery. Current time information in Durgapur, IN. |
| Neutral (pH = 7) | High | Generally stable in neutral buffer and water for extended periods. Current time information in Durgapur, IN. |
| Basic (pH > 7) | Low | Rapid degradation is observed under basic conditions (e.g., pH 10), likely due to enhanced elimination or hydrolysis. Current time information in Durgapur, IN. |
| Saline | Very High | High recovery rates are observed for analogous compounds in saline environments. Current time information in Durgapur, IN. |
Reactivity of the Thietane (B1214591) Ring System
The four-membered thietane ring is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening and transformation reactions that are not readily accessible to its larger, less-strained counterparts like tetrahydrothiophene.
The thietane ring can be opened by treatment with strong nucleophiles or under electrophilic activation. rsc.orgwikipedia.org Nucleophilic attack typically occurs at one of the ring carbons adjacent to the sulfur atom. researchgate.net For an unsymmetrical thietane, the regioselectivity of the attack is generally controlled by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. researchgate.net This would lead to the cleavage of a carbon-sulfur bond and the formation of a functionalized thiol. A diverse array of nucleophiles, including carbon, oxygen, sulfur, and nitrogen-centered reagents, can participate in these transformations, especially when the ring is activated by an electrophile such as an aryne. rsc.org
The sulfur atom in the thietane ring is readily oxidized to form the corresponding thietane-1-oxide (sulfoxide) and thietane-1,1-dioxide (sulfone). This transformation is typically accomplished using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The oxidation proceeds in a stepwise manner. The use of one equivalent of the oxidant can selectively yield the sulfoxide, while an excess of the oxidizing agent (typically 2-3 equivalents) will drive the reaction to completion, affording the sulfone. nih.gov These oxidized derivatives have significantly different chemical and physical properties, including polarity and hydrogen bonding capacity, which can be valuable in molecular design.
| Starting Material | Reagent | Product | Reference Reaction |
|---|---|---|---|
| This compound | m-CPBA (1 equiv) | This compound 1-oxide | Based on the oxidation of thietan-3-ols to thietane dioxides using m-CPBA. nih.gov |
| This compound | m-CPBA (>2 equiv) | This compound 1,1-dioxide |
Thietanes can serve as precursors to larger sulfur-containing heterocyclic systems, such as five-membered thiolanes or six-membered thianes, through ring expansion reactions. researchgate.netresearchgate.net These transformations are often driven by the release of ring strain. Electrophilic ring expansion is a major pathway for thietanes, for instance, through reactions with carbenes or nitrenes. researchgate.net The reaction typically proceeds via an initial electrophilic attack on the sulfur atom to form a sulfonium (B1226848) ylide, followed by a rearrangement that results in the insertion of a carbon or nitrogen atom into the ring, expanding it by one atom. Such strategies provide synthetic routes to more complex heterocyclic frameworks that would be difficult to assemble directly. beilstein-journals.orgbeilstein-journals.org
Reactivity Influenced by the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a dominant electronic feature of the molecule, profoundly modifying the properties and reactivity of the adjacent amine and thietane functionalities. Its influence is primarily exerted through strong inductive effects. nih.gov
The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.gov This property leads to a significant decrease in electron density on the central carbon atom, which in turn strongly influences the adjacent primary amine.
The primary electronic effect on the amine group is a marked reduction in its basicity and nucleophilicity. The strong -I (negative inductive) effect of the CF₃ group withdraws electron density from the nitrogen atom, making its lone pair of electrons less available for protonation or for attacking electrophilic centers. This is a well-documented phenomenon in α-trifluoromethyl amines. For comparison, the introduction of a CF₃ group alpha to an amine can lower its pKa value substantially compared to its non-fluorinated analogues.
To illustrate this effect, the table below provides a qualitative comparison of the basicity of amines, demonstrating the impact of electron-withdrawing substituents.
| Compound | Class | Electron-Withdrawing Group (EWG) | Expected Basicity |
| Ethylamine | Primary Alkylamine | None | Basic |
| Aniline | Primary Arylamine | Phenyl (weak EWG) | Weakly Basic |
| 2,2,2-Trifluoroethylamine | α-Trifluoromethyl Amine | Trifluoromethyl (strong EWG) | Very Weakly Basic |
| This compound | α-Trifluoromethyl Amine | Trifluoromethyl (strong EWG) | Very Weakly Basic |
This table is illustrative. Actual pKa values depend on the specific solvent and conditions.
This reduced basicity means that stronger acids are required to protonate the amine of this compound, and it will be a significantly weaker nucleophile in substitution and addition reactions compared to simple alkylamines. The electron-withdrawing nature of the CF₃ group also affects the thietane ring, potentially influencing its stability and susceptibility to ring-opening reactions by modulating the electron density on the sulfur atom and adjacent carbon atoms.
Direct participation of the trifluoromethyl group in chemical reactions is generally limited due to the exceptional strength and inertness of the carbon-fluorine bond. However, its presence is crucial in mediating the course of certain transformations, particularly those involving radical intermediates.
While the CF₃ group itself is unlikely to be a source of fluorine atoms under typical conditions, it can stabilize adjacent radical or anionic species, thereby influencing the regioselectivity of a reaction. For instance, in radical reactions, the CF₃ group can affect the stability of a radical formed at the quaternary carbon, although the formation of such a radical would require harsh conditions. wikipedia.org
More commonly, the CF₃ group's influence is passive, altering the reactivity of the rest of the molecule. For example, reagents that typically react with amines may show different selectivity or reactivity due to the electronic deactivation caused by the CF₃ group. There is little evidence to suggest that the fluorine atoms in the CF₃ group of this compound participate directly in fluorine-transfer reactions, such as those seen with specific fluorinating agents like Selectfluor or trifluoromethyl hypofluorite. wikipedia.org The primary role of the CF₃ group remains one of a powerful electronic modifier rather than a direct reactive participant.
Exploitation of the Thietane-Amine Core in Cascade and Domino Reactions
A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring under the same reaction conditions. wikipedia.orgiupac.org The bifunctional nature of this compound, possessing both a nucleophilic amine and a strained, reactive thietane ring, makes it a potentially valuable substrate for designing such efficient reaction sequences.
The exploitation of this core in a cascade process could proceed via several hypothetical pathways:
Amine-Initiated Cascade: The primary amine, despite its reduced nucleophilicity, could initiate a sequence. For example, it could undergo a Michael addition or condensation with a suitable partner, creating a new intermediate. This intermediate could then be poised for a subsequent intramolecular reaction involving the thietane ring, such as ring-opening by an internally-generated nucleophile or electrophile.
Thietane-Initiated Cascade: Alternatively, a reaction could be initiated at the sulfur atom or by a Lewis acid-mediated ring-opening of the thietane. This would generate a reactive thiol or carbocation intermediate that could then be trapped by the pendant amine group or an external reagent, leading to the formation of more complex heterocyclic systems.
While specific examples of cascade reactions starting directly from this compound are not prevalent in the literature, the principles are well-established in heterocyclic synthesis. For instance, domino reactions are widely used to construct thietane rings from acyclic precursors through sequences like a Norrish type II fragmentation followed by a thia-Paternò–Büchi reaction. researchgate.netacs.org Similarly, amines are frequently used as initiating groups in cascade reactions to build complex molecular architectures, such as 1,2-dihydropyridines from diyne-enes. nih.gov
The combination of the amine and the strained thietane offers a unique platform for developing novel cascade transformations, allowing for a rapid increase in molecular complexity from a single, compact building block.
Applications of 3 Trifluoromethyl Thietan 3 Amine in Advanced Chemical Synthesis
Role as a Versatile Building Block in Organic Synthesis
The utility of 3-(Trifluoromethyl)thietan-3-amine in organic synthesis stems from its distinct trifunctional nature: the reactive primary amine, the rigid heterocyclic core, and the influential trifluoromethyl group. This combination allows for its use in constructing a wide variety of more complex molecules. nih.govenamine.netnih.gov
A molecular scaffold is a core structure upon which further chemical modifications can be made to build complex molecules. mdpi.com this compound serves as an ideal scaffold due to several key attributes. The thietane (B1214591) ring provides a rigid, three-dimensional framework, moving away from the flat structures often seen with aromatic rings. nih.govmdpi.com This non-planar structure helps to orient substituents in well-defined spatial arrangements, which is critical for designing molecules that can interact precisely with biological targets like proteins and enzymes. The presence of the primary amine provides a reliable attachment point for a wide range of functional groups, allowing for the systematic and controlled construction of diverse molecular architectures. mdpi.com
In drug discovery, moving from two-dimensional, flat molecules to three-dimensional structures often leads to improved selectivity and better physicochemical properties. The puckered nature of the thietane ring in this compound inherently introduces 3D character into any molecule it is incorporated into. nih.gov
Furthermore, the trifluoromethyl (CF3) group is highly polar and strongly electron-withdrawing due to the high electronegativity of fluorine atoms. mdpi.com The introduction of this group significantly alters the electronic properties of the parent molecule. This modulation of polarity can influence a molecule's solubility, its ability to pass through cell membranes, and its interactions with biological targets. nih.gov
The primary amine of this compound is a versatile functional handle for subsequent chemical transformations. researchgate.net It can readily participate in a wide array of classical organic reactions, including:
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
Urea and thiourea (B124793) formation: Reaction with isocyanates and isothiocyanates.
Reductive amination: Reaction with aldehydes and ketones to form secondary amines.
These transformations convert the initial building block into a vast library of more complex acyclic and heterocyclic derivatives. researchgate.netbeilstein-journals.org Thietanes themselves can serve as intermediates for the preparation of other sulfur-containing compounds, further expanding the synthetic possibilities. nih.gov
Strategic Utility in Medicinal Chemistry and Drug Discovery Campaigns
The introduction of fluorinated groups is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. bohrium.commdpi.com The trifluoromethyl group, in particular, is found in numerous FDA-approved drugs. mdpi.com Incorporating the this compound moiety is a strategic approach to optimize lead compounds in drug discovery programs. nih.gov
The incorporation of the this compound building block can profoundly impact key physicochemical properties of a lead compound, such as its metabolic stability, binding affinity, and lipophilicity. nih.gov The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to metabolic breakdown by enzymes in the body. mdpi.com This increased metabolic stability can lead to a longer duration of action for a drug. The strong electron-withdrawing nature of the CF3 group can also alter the acidity of nearby functional groups, which can enhance interactions with biological receptors. mdpi.com
| Substituent | Hansch Hydrophobicity Constant (π) | General Impact on Lipophilicity |
|---|---|---|
| -CH3 (Methyl) | +0.56 | Increases |
| -Cl (Chloro) | +0.71 | Increases |
| -CF3 (Trifluoromethyl) | +0.88 | Strongly Increases mdpi.com |
The strategic use of this compound allows medicinal chemists to leverage the lipophilic contribution of the CF3 group while simultaneously introducing three-dimensionality and a handle for further chemical modification, providing a sophisticated method for fine-tuning the properties of drug candidates. enamine.netnih.gov
Modulating Physicochemical Properties of Lead Compounds
Attenuation of Amine Basicity
The basicity of an amine is a fundamental property dictated by the availability of the nitrogen's lone pair of electrons to accept a proton. libretexts.org In typical alkylamines, the alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity. libretexts.org However, the structure of this compound incorporates a trifluoromethyl (-CF3) group directly at the α-carbon to the amine.
The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. mdpi.com This strong inductive effect significantly pulls electron density away from the nitrogen atom. mdpi.comnih.gov As a result, the lone pair on the amine nitrogen is less available for protonation, leading to a marked reduction in basicity compared to simple alkylamines. This strategic modulation of basicity is crucial in drug design, as it can influence a molecule's binding affinity to its target, its solubility, and its pharmacokinetic profile by altering its ionization state at physiological pH. While most simple alkyl amines exhibit pKa values for their conjugate acids in the range of 9.5 to 11.0, the presence of a strong electron-withdrawing group like trifluoromethyl is expected to lower this value substantially. libretexts.org
Table 1: Comparative Basicity (pKa of Conjugate Acid)
| Amine Type | Substituent Effect | Typical pKa Range |
|---|---|---|
| Simple Alkylamine (e.g., Propylamine) | Electron-donating alkyl group | 10.5 - 11.0 |
Design of Bioisosteres and Conformationally Restricted Analogues
Bioisosterism, the practice of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry used to optimize drug properties. nih.govbaranlab.org this compound serves as an advanced bioisosteric building block due to its distinct three-dimensional structure and electronic features.
The thietane ring itself is a valuable scaffold. As a saturated heterocycle, it provides a defined, three-dimensional, and conformationally restricted structure. This contrasts with more flexible acyclic chains or flat aromatic rings, a concept often termed "escaping flatland." princeton.edu Introducing such rigid, sp³-rich motifs can lead to improved binding specificity and potency by locking the molecule into a more favorable conformation for interacting with a biological target. princeton.edu Small saturated rings like thietane are increasingly used as bioisosteres for more common heterocycles such as morpholine (B109124) or piperazine (B1678402) to improve properties like solubility and metabolic stability. tcichemicals.comenamine.net
Furthermore, the trifluoromethyl group itself can act as a bioisostere for other atoms or groups, such as a chlorine atom, due to similar steric demands. nih.gov However, its electronic properties are vastly different, allowing chemists to probe the electronic requirements of a binding pocket while maintaining a similar size. nih.gov The combination of the rigid thietane scaffold with the potent -CF3 group makes this compound a sophisticated tool for creating novel analogues of existing drugs with potentially superior pharmacological profiles.
Generation of Novel Chemical Libraries for Biological Screening
The discovery of new drug candidates often begins with high-throughput screening (HTS), a process where vast libraries of chemical compounds are rapidly tested against a biological target to identify "hits." researchgate.netnih.govsemanticscholar.org The success of an HTS campaign is highly dependent on the chemical diversity and novelty of the screening library.
Building blocks like this compound are highly sought after for the synthesis of these libraries. Its primary amine handle allows for straightforward and versatile derivatization through well-established reactions like amidation, reductive amination, and sulfonylation. This enables the rapid generation of a large number of distinct compounds from a single, unique core structure. researchgate.net
By incorporating this compound into a chemical library, chemists introduce several desirable features simultaneously:
Three-Dimensionality: The sp³-rich thietane ring adds structural complexity and moves away from the flat structures that have historically dominated screening collections. princeton.edu
Novelty: The specific combination of a thietane and a trifluoromethyl group is a relatively underexplored chemical motif, increasing the likelihood of discovering novel interactions with biological targets.
Physicochemical Modulation: The trifluoromethyl group imparts unique properties such as high lipophilicity and metabolic stability, which can be advantageous for developing drug candidates. nih.govnih.gov
The use of such advanced building blocks is a key strategy for populating screening libraries with compounds that occupy new regions of chemical space, thereby increasing the probability of identifying promising leads for drug development programs. researchgate.net
Applications in Agrochemical and Material Sciences
The same properties that make trifluoromethyl-containing compounds valuable in pharmaceuticals also make them highly effective in agrochemicals. nih.govresearchgate.net The trifluoromethyl group is a common feature in modern herbicides, fungicides, and insecticides, where it often enhances the potency and metabolic stability of the active ingredient. nih.govresearchgate.net
Trifluoromethylpyridine derivatives, for example, are key components in numerous successful agrochemicals. researchgate.netnih.gov The trifluoromethyl group contributes to the molecule's ability to resist metabolic degradation in the target pest or plant, leading to a longer-lasting effect. nih.gov Given this precedent, the this compound scaffold represents a promising platform for the development of new agrochemicals. Its unique heterocyclic core could lead to novel modes of action or improved selectivity, helping to address challenges like weed and pest resistance. researchgate.net
In material science, the incorporation of fluorinated motifs like the trifluoromethyl group can significantly alter the properties of materials. researchgate.net While specific applications for this compound in this field are less documented in the provided results, the introduction of fluorine is known to impact surface properties, thermal stability, and electronic characteristics, suggesting potential utility in the design of specialty polymers and functional materials.
Structure Property Relationships and Conformational Analysis of 3 Trifluoromethyl Thietan 3 Amine Derivatives
Conformational Preferences and Dynamics of the Four-Membered Thietane (B1214591) Ring
The thietane ring, a four-membered sulfur-containing heterocycle, is not planar. It adopts a puckered conformation to alleviate the angle and torsional strain inherent in a flat ring structure. tandfonline.comnih.gov This puckering is described by a double-well potential energy function, where the planar conformation represents an energy barrier between two equivalent, lower-energy puckered conformations. tandfonline.comacs.org The molecule rapidly interconverts between these two puckered forms through a process of ring inversion.
The degree of puckering can be quantified by the puckering angle, which is the dihedral angle between the C2-S-C4 and C2-C3-C4 planes. For the parent thietane molecule, this angle has been determined to be approximately 26°. acs.org The energy barrier for this inversion, which corresponds to the energy required to achieve the planar transition state, is relatively low, with reported values around 274 cm⁻¹ (3.3 kJ/mol). tandfonline.comacs.org This low barrier indicates that the thietane ring is flexible and dynamic at room temperature.
The conformation of the thietane ring is a delicate balance of competing forces:
Angle Strain: The desire for carbon atoms to maintain a tetrahedral geometry (109.5°) is compromised in a small ring. Puckering helps to optimize these bond angles.
Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms are minimized in a puckered conformation compared to a planar one.
Transannular Strain: Non-bonded interactions between atoms across the ring can also influence the preferred conformation. slideshare.net
The introduction of substituents on the thietane ring can significantly alter this conformational landscape by favoring one puckered form over the other or by changing the puckering angle and the inversion barrier.
Table 1: Conformational Parameters for Unsubstituted Thietane
| Parameter | Value | Reference |
|---|---|---|
| Puckering Angle | 26° ± 2° | acs.org |
| Inversion Barrier | 274 ± 2 cm⁻¹ | acs.org |
Influence of Trifluoromethyl Substitution on Molecular Conformation and Stereochemistry
The substitution of a trifluoromethyl (CF3) group and an amine (NH2) group at the C3 position of the thietane ring, as in 3-(trifluoromethyl)thietan-3-amine, has a profound impact on the ring's conformation and introduces a key stereocenter.
The trifluoromethyl group is characterized by its significant steric bulk, comparable to a chloro or methyl group, and its powerful electron-withdrawing nature due to the high electronegativity of fluorine atoms. nih.govwikipedia.org These properties dictate its conformational preferences.
Steric Effects: The bulky CF3 group will tend to occupy a pseudo-equatorial position to minimize steric clashes (1,3-diaxial interactions) with the other ring atoms, particularly the sulfur atom and the protons at C2 and C4. This preference would likely force the smaller amine group into a pseudo-axial orientation. This creates a significant conformational bias, raising the energy barrier for ring inversion and locking the ring into a preferred puckered state.
Electronic Effects: The C-F bond is highly polarized, and the CF3 group as a whole exerts a strong inductive effect. mdpi.com This alters the electron distribution within the thietane ring, potentially influencing bond lengths and angles. While the primary influence on conformation is steric, electronic effects such as gauche interactions involving the fluorine atoms and the sulfur lone pairs could provide secondary stabilization to a particular conformation.
The presence of two different substituents (CF3 and NH2) at the C3 position renders this carbon a stereocenter. Therefore, this compound exists as a pair of enantiomers, (R)-3-(trifluoromethyl)thietan-3-amine and (S)-3-(trifluoromethyl)thietan-3-amine. The specific stereochemistry will be a critical determinant of its biological activity or its role in asymmetric synthesis.
Spectroscopic Characterization Techniques for Structural Elucidation
A combination of modern spectroscopic techniques is essential to unequivocally determine the three-dimensional structure, conformation, and stereochemistry of this compound derivatives.
X-ray Analysis Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. researchgate.net For this compound, this technique would provide definitive data on:
The puckering angle of the thietane ring. acs.org
The precise bond lengths and bond angles of the entire molecule.
The conformational arrangement of the substituents, confirming whether the trifluoromethyl group occupies a pseudo-equatorial or pseudo-axial position. mdpi.com
Intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. numberanalytics.com A multi-nuclear approach is required for a complete characterization.
¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling constants of the methylene (B1212753) protons at the C2 and C4 positions would be highly sensitive to the ring's puckering and the orientation of the C3 substituents.
¹³C NMR: Shows the number of unique carbon environments. The chemical shift of C3 would be significantly affected by the attached electronegative CF3 and NH2 groups.
¹⁹F NMR: This is a particularly sensitive and informative technique for fluorinated compounds. numberanalytics.comrsc.org The trifluoromethyl group gives rise to a strong, sharp singlet in the proton-decoupled spectrum, typically in a characteristic chemical shift region between -55 and -70 ppm for aromatic CF3 groups. acs.org Its exact chemical shift would be indicative of the electronic environment of the thietane ring. Advanced 2D NMR experiments, such as HCF (¹H-¹³C-¹⁹F) correlation, can be used to unambiguously link the fluorine atoms to the specific protons and carbons in the molecule, confirming the substitution pattern. rsc.org
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|
| ¹H | 2.0 - 4.0 | Complex multiplets for CH₂ groups, broad singlet for NH₂ |
| ¹³C | 30 - 80 | Signals for C2/C4 and the quaternary C3. C3 signal split by C-F coupling. |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. acs.org
C-F Vibrations: The trifluoromethyl group exhibits very strong and intense absorption bands due to C-F stretching, typically in the 1300-1000 cm⁻¹ region. cdnsciencepub.comresearchgate.net
N-H Vibrations: The primary amine group will show characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region. An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.
C-S Vibrations: The C-S stretching vibration of the thietane ring is typically weaker and found in the 800-600 cm⁻¹ region.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -NH₂ | N-H Stretch | 3500 - 3300 | Medium |
| -NH₂ | N-H Bend | 1650 - 1580 | Medium |
| -CF₃ | C-F Stretch | 1300 - 1000 | Strong, multiple bands |
Computational and Theoretical Investigations of 3 Trifluoromethyl Thietan 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, providing detailed information on electronic structure and energy.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates
While specific Density Functional Theory (DFT) studies on the reaction mechanisms of 3-(Trifluoromethyl)thietan-3-amine are not extensively documented in the public domain, the principles of DFT are widely applied to understand analogous heterocyclic systems. For instance, DFT calculations have been instrumental in elucidating the mechanisms of reactions such as retro-Diels-Alder and copper-catalyzed azide-alkyne cycloadditions (CuAAC) in other nitrogen-containing heterocycles. cuny.edu These studies often focus on calculating the energies and geometries of reactants, transition states, and products to map out the reaction pathway and determine energy barriers. cuny.edu
In the context of this compound, DFT could be employed to investigate its synthesis and reactivity. For example, understanding the mechanism of trifluoromethylation of a thietane (B1214591) precursor would involve modeling the interaction with a trifluoromethyl radical source. Research on other heterocycles has shown that the trifluoromethyl radical (CF3•) can be generated from precursors like sodium trifluoromethanesulfinate (CF3SO2Na) and tert-butyl hydroperoxide (tBuOOH). nih.gov DFT calculations could model the energetics of the formation of this radical and its subsequent attack on the thietane ring, providing insights into the regioselectivity and feasibility of the reaction.
Conformational Analysis and Energy Landscapes of the Thietane Ring
The four-membered thietane ring is not planar and exhibits a characteristic puckered conformation. The substituents on the ring significantly influence the degree of puckering and the relative stability of different conformers. Quantum chemical calculations, particularly DFT and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating these conformational preferences.
Studies on analogous substituted four-membered rings, such as 3-chloro-1,3-thiaphosphetane 3-oxide and 1,3-dithietane (B8821032) 1,1-dioxide, have demonstrated the utility of these methods. researchgate.net For these molecules, calculations have shown that the ring can adopt pseudo-axial or pseudo-equatorial conformations, with the relative stability depending on the nature of the substituent. researchgate.net For instance, in some substituted rings, a double minimum potential energy curve is observed, indicating two stable puckered conformations with a barrier to ring planarity. researchgate.net The energy difference between these conformers can be on the order of a few kilocalories per mole. researchgate.netkfupm.edu.sa
For this compound, the bulky and electron-withdrawing trifluoromethyl group, along with the amino group at the same position, would dictate a complex conformational landscape. The anomeric effect, arising from the interaction between the lone pair of the nitrogen or sulfur atoms and the antibonding orbitals of adjacent bonds, would also play a crucial role. DFT and MP2 calculations could precisely quantify the puckering angle and the energy barriers between different conformers.
Table 1: Representative Conformational Energy Data for Substituted Four-Membered Rings
| Molecule/System | Method | Conformational Preference | Calculated Energy Difference (kcal/mol) | Puckering Angle (degrees) |
| 3-chloro-1,3-thiaphosphetane 3-oxide | DFT/MP2 | Pseudo-axial | - | ~15-20 |
| 1,3-dithietane 1,1-dioxide | MP2 | Double minimum with low barrier | ~0.185 (barrier to planarity) | - |
| Substituted Cyclobutanes | DFT | Varies with substituent | -4.3 to 11.9 kJ/mol (-1.0 to 2.8 kcal/mol) | Varies |
This table presents data from analogous systems to illustrate the types of information obtained from conformational analysis. Data for this compound is not available.
Prediction of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations can predict a variety of electronic properties that are key to understanding the reactivity of this compound. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors derived from conceptual DFT.
The presence of the highly electronegative trifluoromethyl group is expected to have a significant impact on the electronic properties of the molecule. It will likely withdraw electron density from the thietane ring, influencing the nucleophilicity of the amino group and the sulfur atom. DFT calculations can provide detailed information on the molecular electrostatic potential (MEP), highlighting regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.
The energies of the HOMO and LUMO are crucial for predicting reactivity. A low LUMO energy would suggest that the molecule is a good electron acceptor, while a high HOMO energy would indicate it is a good electron donor. In a study on coumarin (B35378) derivatives, the LUMO density was calculated using DFT to corroborate structure-activity relationship findings, demonstrating the utility of this approach. mdpi.com Reactivity descriptors such as electrophilicity and nucleophilicity indices, derived from the HOMO and LUMO energies, can provide a quantitative measure of the molecule's reactivity. cuny.edu
Molecular Dynamics Simulations to Explore Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. youtube.com
Furthermore, MD simulations can be performed in a solvent to study the effects of the environment on the molecule's conformation and dynamics. unipd.it This is particularly important for understanding its behavior in a biological context, where interactions with water and other biomolecules are crucial. The time scales for these simulations can range from picoseconds for vibrational motions to nanoseconds or even microseconds for larger conformational changes. youtube.com
In Silico Approaches for Ligand Design and Structure-Activity Relationship (SAR) Studies
The unique structural and electronic features of this compound make it an interesting scaffold for ligand design in drug discovery. In silico methods play a vital role in this process by enabling the rational design of derivatives and the prediction of their biological activity. nih.gov
Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for a compound's biological activity. nih.gov For this compound, this would involve synthesizing and testing a series of derivatives with modifications to the thietane ring or the substituents. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can then be used to build a mathematical model that correlates the chemical structure with the observed activity.
In a study on antifungal coumarin derivatives, chemometric tools like Principal Component Analysis (PCA) and Partial Least Squares (PLS) were used to analyze the SAR. mdpi.com These methods helped to identify the molecular descriptors, such as those related to the molecular contour and electronic properties, that were important for antifungal activity. mdpi.com Similar approaches could be applied to derivatives of this compound to guide the design of more potent and selective ligands for a specific biological target. These in silico methods, combined with experimental validation, provide a powerful strategy for accelerating the drug discovery process.
Future Directions and Emerging Research Avenues for 3 Trifluoromethyl Thietan 3 Amine
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of complex molecules containing both a trifluoromethyl group and a strained thietane (B1214591) ring presents unique challenges. Future research will undoubtedly prioritize the development of efficient, scalable, and environmentally benign methods for the preparation of 3-(Trifluoromethyl)thietan-3-amine.
Current synthetic strategies for related 3-amino thietanes often involve multi-step sequences, such as the ring expansion of aziridines or the reductive amination of thietan-3-one (B1315229). researchgate.net Similarly, the synthesis of trifluoromethyl amines can be achieved through various methods, though often requiring specialized and hazardous reagents. nih.gov A key future goal will be to merge these approaches into a streamlined process for the target molecule.
Prospective research could focus on:
Catalytic Approaches: Investigating transition-metal or organocatalyzed methods to construct the thietane ring or introduce the trifluoromethyl-amine moiety with high selectivity and efficiency. researchgate.net
Green Chemistry Principles: Employing sustainable practices such as the use of greener solvents (e.g., water or ionic liquids), reducing energy consumption, and minimizing hazardous waste generation. nih.gov The development of a synthesis that avoids pyrophoric or highly toxic reagents would be a significant advancement.
A comparative overview of potential synthetic strategies, based on analogous reactions, is presented below.
| Synthetic Strategy | Potential Precursors | Key Advantages | Anticipated Challenges |
| Reductive Amination | Thietan-3-one, Trifluoromethylamine source | Direct, potentially high-yielding | Availability and stability of trifluoromethylamine |
| Nucleophilic Ring Opening | Epoxide/Aziridine precursors | Established methodology for heterocycles | Multi-step process, potential for side reactions |
| Cyclization of Acyclic Precursors | Functionalized 3-carbon backbone with thiol and amine | High modularity for derivative synthesis | Control of regioselectivity and cyclization efficiency |
| Photochemical Cycloaddition | Thiocarbonyl compounds and olefins | Access to diverse structures | Requires specialized equipment, potential for low yields |
Exploration of Novel Reactivity Modes and Catalytic Transformations
The unique structural combination of a strained four-membered ring, a nucleophilic amine, and a strongly electron-withdrawing trifluoromethyl group suggests that this compound will exhibit novel and useful reactivity.
Future investigations will likely explore:
Ring-Opening Reactions: The thietane ring is susceptible to opening by nucleophiles or electrophiles, providing access to a variety of linear sulfur-containing compounds that could serve as valuable synthetic intermediates. The influence of the C3-substituents on the regioselectivity of this process will be a critical area of study.
Amine Functionalization: The primary amine group serves as a versatile handle for derivatization through acylation, alkylation, arylation, and sulfonylation, enabling the rapid generation of a library of analogues for screening in various applications.
Catalysis: The compound could be explored as a ligand for transition metal catalysis, where the hard nitrogen and soft sulfur atoms could act as a bidentate ligand. Furthermore, catalytic transformations that functionalize the thietane ring itself, perhaps via C-H activation, represent a frontier of research.
Expansion of Applications in Chemical Biology and Material Science
The incorporation of thietanes and trifluoromethyl groups is a validated strategy in drug discovery for modulating properties such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net This makes this compound a highly attractive scaffold for future applications in life sciences and materials.
Chemical Biology:
Medicinal Chemistry Building Block: The compound is an ideal starting point for creating novel bioactive molecules. Its rigid, three-dimensional structure is a desirable feature for exploring chemical space beyond traditional flat aromatic rings. nih.gov The amine provides a convenient attachment point for linking to other pharmacophores.
Bioisosteric Replacement: The trifluoromethyl-thietane-amine motif could serve as a bioisostere for other chemical groups in known drugs, potentially leading to improved pharmacological profiles.
Chemical Probes: Derivatives could be developed as chemical probes to study biological systems, with the fluorine atoms serving as useful reporters for ¹⁹F NMR studies.
Material Science:
Polymer Chemistry: The molecule could be incorporated as a monomer in polymerization reactions to create novel polymers with unique thermal, optical, or mechanical properties conferred by the fluorinated thietane moiety.
Functional Materials: The high polarity and unique electronic nature of the compound suggest potential applications in the development of functional materials such as liquid crystals, nonlinear optical materials, or specialized coatings. Computational studies on similar compounds have indicated potential for strong nonlinear optical (NLO) properties. nih.gov
Advanced Computational Modeling for Rational Design and High-Throughput Screening
In silico methods are indispensable for accelerating the research and development process. For an emerging molecule like this compound, computational chemistry offers a powerful tool to predict its properties and guide experimental work.
Future research in this area would likely involve:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to model the molecule's geometry, conformational preferences, and electronic properties (e.g., electrostatic potential, HOMO/LUMO energies). uni.lu These calculations can provide fundamental insights into its reactivity and intermolecular interactions.
Rational Design of Derivatives: Computational models can be used to design new derivatives with optimized properties. For example, models could predict how changes to the molecule's structure would affect its binding to a specific biological target or alter its material properties.
High-Throughput Virtual Screening: Once potential biological targets are identified, libraries of virtual derivatives based on the this compound scaffold can be rapidly screened against protein structures to identify promising candidates for synthesis and experimental testing. This approach saves significant time and resources compared to traditional high-throughput screening.
The table below outlines key properties of the related compound 3-(trifluoromethyl)thietan-3-ol (B2448044) that can be predicted computationally, illustrating the power of these methods.
| Computational Prediction | Relevance for Research |
| Predicted Collision Cross Section (CCS) | Provides information on the molecule's size and shape, useful for analytical methods like ion mobility-mass spectrometry. |
| Predicted XlogP | Estimates the lipophilicity of the molecule, a critical parameter in drug design for predicting absorption and distribution. |
| Molecular Formula & Weight | Basic data essential for all chemical analysis and synthesis planning. |
| 3D Conformer | Visualizes the most stable three-dimensional structure, which is crucial for understanding potential interactions with biological targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
